molecular formula C16H11BrF3N3O2S B1663072 1-Phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole CAS No. 845674-84-2

1-Phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole

Cat. No. B1663072
M. Wt: 446.2 g/mol
InChI Key: OYZKFVIVPRQRQQ-UHFFFAOYSA-N
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Description

1-Phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole is a chemical compound with the molecular formula C16H11BrF3N3O2S . It has an average mass of 446.242 Da and a monoisotopic mass of 444.970734 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenylpyrazole skeleton, which is a pyrazole bound to a phenyl group . It also contains a trifluoromethyl group and a parabromophenyl group .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C16H11BrF3N3O2S . It has an average mass of 446.242 Da and a monoisotopic mass of 444.970744563 Da .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A method for the synthesis of related trifluoromethyl sulfonamides, involving the activation of the oxazoline ring followed by ring opening, has been developed. This process has been characterized using spectroscopy techniques like HSQC, HMBC, and NMR (Omar Gómez-García et al., 2017).

  • Regioselective Synthesis : The regioselective synthesis of sulfonamide derivatives, such as 2-(phenylsulfonyl)-2H-1,2,3-triazole, has been accomplished using a sulfonamidation reaction, demonstrating operational simplicity and clean reaction profiles (Angélica Salinas-Torres et al., 2022).

Biological Applications

  • Cytotoxic Activity : The cytotoxic activity of new trifluoromethyl sulfonamides was evaluated against various cancer cell lines, showing significant activity with IC50 values ranging from 17-17.44 µM (Omar Gómez-García et al., 2017).

  • Anticancer Potential : Compounds with sulfonamide moiety, like 2-(phenylsulfonyl)-2H-1,2,3-triazole, exhibited moderate activity against renal, central nervous system, colon, and breast cancer cell lines (Angélica Salinas-Torres et al., 2022).

Molecular Function

Safety And Hazards

The safety and hazards associated with this compound are not well-documented. It’s always important to handle chemical compounds with care and appropriate safety measures .

properties

IUPAC Name

4-[5-(4-bromophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrF3N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZKFVIVPRQRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
W Akhtar, A Marella, MM Alam, MF Khan… - Archiv der …, 2021 - Wiley Online Library
… docking methodology used in this study was, therefore, authenticated by redocking of native co-crystallized ligand, 1-phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole (…
Number of citations: 20 onlinelibrary.wiley.com
AH Abdelazeem, SA Salama… - Archiv der …, 2015 - Wiley Online Library
… The results revealed that compound 14 assumed a similar binding pattern to that of the cocrystallized ligand 1-phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole (S58). …
Number of citations: 20 onlinelibrary.wiley.com
SH Hwang, KM Wagner, C Morisseau… - Journal of medicinal …, 2011 - ACS Publications
… ray crystal structure (PDB accession number 1CX2) of murine COX-2 complexed with a biarylpyrazole-based ligand 1-phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole …
Number of citations: 172 pubs.acs.org
D Kratika, D Vivek, AK Gupta - International Journal of …, 2020 - search.ebscohost.com
… 1phenylsulfonamide-3-trifluoromethyl-5parabromophenylpyrazole… 1-phenylsulfonamide-3trifluoromethyl-5-parabromophenylpyrazole… 1-phenylsulfonamide-3-trifluoromethyl-5parabromophenylpyrazole …
Number of citations: 1 search.ebscohost.com
M Zheng, Z Zhang, W Zhu, H Liu, X Luo, K Chen… - Bioorganic & medicinal …, 2006 - Elsevier
… Figure 3 shows the conformational superposition of SC-558 (1-phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole, a selective inhibitor of COX-2) from the X-ray crystal …
Number of citations: 39 www.sciencedirect.com
P Sarnpitak, P Mujumdar, C Morisseau… - European Journal of …, 2014 - Elsevier
… 3D Molecular docking study was performed in ICM Pro Software [41] on the basis of X-Ray data obtained for COX-2/1-phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole …
Number of citations: 37 www.sciencedirect.com
G NARASIMHAN, C KRISHNAN - researchgate.net
… docking was performed for newly designed compounds against COX-2 protein, 1CX2 (PDB ID) with bound ligand 1-Phenylsulfonamide- 3trifluoromethyl-5-parabromophenylpyrazole (…
Number of citations: 0 www.researchgate.net
R Sghyar, SM Basavarajaiah, A Chda… - Journal of Molecular …, 2023 - Elsevier
… The binding affinity of co-crystallized ligand 1-Phenylsulfonamide-3-Trifluoromethyl-5-Parabromophenylpyrazole (S58) was obtained by re-docking it with 6COX. AutoDock (version 4.2.…
Number of citations: 2 www.sciencedirect.com
GPWC Yuda, N Hanif, A Hermawan - DARU Journal of Pharmaceutical …, 2023 - Springer
… CCX-140 exhibited the most negative score docking score of − 13.64 kcal/mol, followed by followed by (2) 1-phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole (SC-558, …
Number of citations: 4 link.springer.com
SS Hassan, WD Zhang, H Jin, SH Basha… - Journal of …, 2022 - Taylor & Francis
… Before proceeding further with analyzing our compounds, first we have re-docked the co-crystallized ligand ‘S58’ (1-phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole) …
Number of citations: 47 www.tandfonline.com

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